molecular formula C13H17BO2 B13476718 (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid

(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid

Cat. No.: B13476718
M. Wt: 216.09 g/mol
InChI Key: PQNRHDIOHMLYFZ-UHFFFAOYSA-N
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Description

(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a spirocyclic heptane ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Spiro[3One common method includes the hydroboration of a suitable precursor, such as a terminal alkyne, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.

    Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid primarily involves its role as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Properties

Molecular Formula

C13H17BO2

Molecular Weight

216.09 g/mol

IUPAC Name

(4-spiro[3.3]heptan-3-ylphenyl)boronic acid

InChI

InChI=1S/C13H17BO2/c15-14(16)11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13/h2-5,12,15-16H,1,6-9H2

InChI Key

PQNRHDIOHMLYFZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC23CCC3)(O)O

Origin of Product

United States

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